3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 1-acylthiosemicarbazides with methyl 3-phenylprop-2-ynoate. This reaction is carried out in ethanol in the presence of sulfuric acid, leading to the formation of the desired product . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .
Scientific Research Applications
3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. It also interacts with cellular receptors and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3]thiazin-7-ones: Another class of triazolothiazines with similar synthetic routes and applications.
Uniqueness
3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl and phenyl groups contribute to its enhanced activity and selectivity in various applications .
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(phenoxymethyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C18H13N3O2S/c22-17-11-15(13-7-3-1-4-8-13)24-18-20-19-16(21(17)18)12-23-14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
SZWVWQDCZKBCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)COC4=CC=CC=C4 |
Origin of Product |
United States |
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